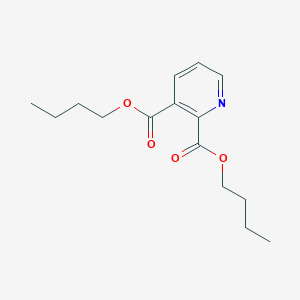

Dibutyl pyridine-2,3-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63597-06-8 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

dibutyl pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |

InChI Key |

ODGJCFIPCFLPMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Dibutyl Pyridine 2,3 Dicarboxylate Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural analysis. They reveal the number of chemically distinct protons and carbons and provide clues about their local environment.

For Dibutyl pyridine-2,3-dicarboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the four different types of protons in the two butyl chains. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the pyridine ring. The protons of the butyl groups will appear in the upfield region (δ 0.9-4.5 ppm). The methylene (B1212753) group protons adjacent to the ester oxygen (O-CH₂) are the most deshielded among the butyl chain protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are characteristically found far downfield (δ 160-180 ppm). The carbons of the pyridine ring appear in the aromatic region (δ 120-150 ppm), while the butyl chain carbons are observed in the aliphatic region (δ 10-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures such as butyl-substituted pyridines and other pyridine dicarboxylate esters. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

| Atom Position (Structure) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyridine H-4 | ~8.2-8.4 | ~137-139 |

| Pyridine H-5 | ~7.4-7.6 | ~124-126 |

| Pyridine H-6 | ~8.8-9.0 | ~152-154 |

| Pyridine C-2 | - | ~148-150 |

| Pyridine C-3 | - | ~129-131 |

| Ester C=O (at C2) | - | ~164-166 |

| Ester C=O (at C3) | - | ~165-167 |

| O-C H₂-CH₂-CH₂-CH₃ | ~4.3-4.5 | ~65-67 |

| O-CH₂-C H₂-CH₂-CH₃ | ~1.7-1.9 | ~30-32 |

| O-CH₂-CH₂-C H₂-CH₃ | ~1.4-1.6 | ~19-21 |

| O-CH₂-CH₂-CH₂-C H₃ | ~0.9-1.0 | ~13-15 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to assemble the complete structural puzzle, especially for complex molecules. wikipedia.orgslideshare.net Techniques like Correlation Spectroscopy (COSY) are invaluable for establishing connectivity between atoms. libretexts.org

A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This would allow for the unambiguous assignment of the butyl chain protons. For instance, the spectrum would show a cross-peak between the terminal methyl protons (δ ~0.9 ppm) and the adjacent methylene protons (δ ~1.4 ppm). This connectivity information would continue up the chain, with the O-CH₂ protons (δ ~4.4 ppm) showing a correlation to their neighboring CH₂ group (δ ~1.8 ppm). Similarly, correlations between the protons on the pyridine ring (H-4, H-5, and H-6) would confirm their relative positions.

Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), would be used to correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like esters without causing significant fragmentation. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions of the analyte are released. For this compound, analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₂₁NO₄, the molecular weight is 279.33 g/mol . Therefore, the ESI-MS spectrum should show a major peak at an m/z value of approximately 280.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific combination of atoms.

For this compound (C₁₅H₂₁NO₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 280.15433. An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

| ESI-MS | Positive | [M+H]⁺ | ~280 |

| HRMS | Positive | [M+H]⁺ | 280.15433 |

X-ray Crystallography for Pyridine Dicarboxylate Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed.

While a specific crystal structure for this compound is not detailed here, analysis of related pyridine dicarboxylate derivatives provides significant insight into the expected structural features. rsc.orgmdpi.com

Studies on similar compounds, such as Dibutyl 2,2′-bipyridine-4,4′-dicarboxylate, reveal that the pyridine ring system is often nearly planar. nih.gov The ester (carboxylate) groups attached to the ring, however, may be twisted out of the plane of the ring to minimize steric hindrance. nih.gov The C-N-C bond angle within the pyridine ring can indicate whether the nitrogen atom is neutral or protonated, with angles around 117-118° suggesting a neutral pyridine. mdpi.com

In the solid state, molecules of pyridine dicarboxylate derivatives often arrange themselves in ordered patterns, forming stacks or layers stabilized by intermolecular forces. nih.gov These can include π-π stacking interactions between the aromatic pyridine rings and weak hydrogen bonds between hydrogen atoms and electronegative oxygen or nitrogen atoms on neighboring molecules. The conformation of the flexible butyl chains would also be fixed in the crystal lattice, likely adopting a low-energy, extended conformation.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For pyridine-dicarboxylate derivatives, SC-XRD analysis is instrumental in confirming the molecular structure, including the stereochemistry and the relative orientation of the substituent groups. For instance, in the case of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, SC-XRD confirmed the structures that were initially suggested by spectroscopic methods. mdpi.com The technique is also vital for understanding how molecules pack in the solid state, which is governed by various intermolecular forces. The crystal structures of several pyridine-2,6-dicarboxamide derivatives have been successfully determined using this method, providing insights into their supramolecular assemblies. nih.gov

The process begins with the growth of high-quality single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. acs.orgnih.gov The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. mdpi.com The resulting data is processed to solve and refine the crystal structure, often using software packages like SHELXL. mdpi.commdpi.com

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystal that describe its symmetry. The crystal system classifies crystals into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the lengths and angles of the unit cell axes. The space group provides a more detailed description of the symmetry elements within the unit cell.

The determination of these parameters is an integral part of SC-XRD analysis. For example, a study of four co-crystals involving dicarboxylic acids and pyridine derivatives revealed that one crystallized in the monoclinic crystal system with a P21/c space group, while the other three crystallized in the triclinic crystal system with a P-1 space group. mdpi.com Similarly, dimethyl pyridine-2,6-dicarboxylate (B1240393) was found to possess a twofold rotation symmetry. iucr.org In another example, a mononuclear copper(II) complex with pyridine-2,6-dicarboxylic acid was analyzed and found to have an orthorhombic crystal system with a Pnna space group. gexinonline.com

The table below provides examples of crystal systems and space groups determined for various pyridine dicarboxylate analogues.

| Compound | Crystal System | Space Group | Reference |

| (ox)0.5(2-CNpy) | Monoclinic | P21/c | mdpi.com |

| (adp)(4-CNpy)2 | Triclinic | P-1 | mdpi.com |

| (tp)(4-CNpy)2 | Triclinic | P-1 | mdpi.com |

| (adp)(3-CNpy)2 | Triclinic | P-1 | mdpi.com |

| (HNEt3)[Cu(pydicMe2)Cl3] | Triclinic | P-1 | mdpi.com |

| [Cu(pydic)(OH2)2]n | Monoclinic | P21/c | mdpi.com |

| (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile | Monoclinic | P21/n | nih.gov |

| (Z)-3-(4-(pyridin-2-yl) phenyl)-2-(p-tolyl) acrylonitrile | Triclinic | P-1 | nih.gov |

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules in a crystal is governed by a variety of noncovalent interactions, which, although individually weak, collectively determine the stability and properties of the crystalline material. rsc.org Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystals with desired structures and functions.

Hydrogen bonds are among the most important and directional intermolecular interactions, playing a pivotal role in the formation of supramolecular assemblies. rsc.org In pyridine-dicarboxylate derivatives, hydrogen bonds can form between various donor and acceptor groups. For instance, in co-crystals of pyridine with benzenepolycarboxylic acids, O–H⋯N hydrogen bonds between the carboxylic acid and the pyridine nitrogen are a common and significant interaction. rsc.org

In the solid state, these hydrogen bonds can lead to the formation of extensive one-, two-, or three-dimensional networks. For example, in the structure of 1-benzofuran-2,3-dicarboxylic acid, intermolecular hydrogen bonding results in the formation of one-dimensional chains. nih.gov The presence of water molecules can further complicate these networks, as seen in hydrated dicarboxamide crystals where water molecules are essential components of the hydrogen bond network. nih.gov The strength and geometry of these hydrogen bonds can be influenced by other factors, such as intramolecular hydrogen bonding, which can alter the molecular conformation and, consequently, the intermolecular interactions. acs.orgacs.org

Pi-pi stacking interactions are another significant noncovalent force, particularly important in aromatic systems like the pyridine ring. researchgate.netnih.gov These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements being parallel-displaced and T-shaped. researchgate.net

Besides hydrogen bonding and pi-pi stacking, other weaker noncovalent interactions also contribute to the stability of the crystal lattice. These include van der Waals forces and C–H⋯O interactions. iucr.orgacs.org

C–H⋯O interactions, where a carbon-bound hydrogen atom acts as a weak hydrogen bond donor to an oxygen atom, are increasingly recognized as important in directing crystal packing. rsc.org For example, in the crystal structure of N,N′-diphenylisophthalamide, where traditional hydrogen bonding options are limited, C–H⋯O interactions play a more significant role. acs.org Similarly, Hirshfeld surface analysis of a mononuclear copper(II) complex with pyridine-2,6-dicarboxylic acid revealed that H···H contacts account for a large percentage of the intermolecular non-covalent interactions. gexinonline.com The interplay of these various weak interactions ultimately determines the final three-dimensional architecture of the crystal. nih.govfrontiersin.org

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the functional groups and bonding within a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.

For this compound and its analogues, FTIR spectroscopy can be used to identify key functional groups. The carbonyl (C=O) stretching vibration of the ester groups is expected to appear in the region of 1715-1680 cm-1. elixirpublishers.com The C=N and C=C stretching vibrations of the pyridine ring typically absorb in the 1600-1400 cm-1 region. elixirpublishers.com The C-O stretching vibrations of the ester groups and various C-H bending and stretching vibrations will also be present in the spectrum.

Detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide a comprehensive assignment of the observed bands to specific vibrational modes. elixirpublishers.comnih.gov For example, in a study of pyridine-2,6-dicarbonyl dichloride, the C=O stretching modes were assigned to bands observed at 1781 and 1745 cm-1 in the Raman spectrum, which were in good agreement with the calculated values. elixirpublishers.com Similarly, for pyridine-3-sulfonic acid, the ring stretching vibrations were observed in the 1628-1470 cm-1 region in the IR spectrum. asianpubs.org By comparing the experimental spectra with theoretical predictions, a detailed understanding of the vibrational properties of the molecule can be achieved.

Other Structural Characterization Techniques

Beyond primary spectroscopic methods, a deeper understanding of the material properties of this compound analogues is achieved through specialized analytical techniques. These methods provide detailed information on the surface features, elemental makeup, and porous nature of these materials, which are essential for evaluating their suitability for various applications, including as functional materials or in coordination chemistry.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the specimen. While specific SEM-EDX data for this compound is not extensively documented in publicly available literature, the characterization of analogous pyridine-dicarboxylate derivatives in coordination polymers and metal-organic frameworks (MOFs) provides a clear indication of the utility of this technique.

For instance, in the study of coordination polymers constructed from pyridine-dicarboxylate linkers, SEM is routinely used to examine the crystal morphology and surface features of the synthesized materials. acs.org The images obtained can reveal details about the size, shape, and uniformity of the crystals, which are important for their application in areas such as catalysis.

EDX analysis complements SEM by providing a qualitative and quantitative assessment of the elemental composition of the sample. In the context of pyridine-dicarboxylate based materials, EDX is instrumental in confirming the presence of the constituent elements (carbon, nitrogen, oxygen) and any coordinated metal ions. This is particularly important in the synthesis of coordination polymers where metal ions like cobalt, nickel, or copper are incorporated. acs.orgresearchgate.net The EDX spectrum would show distinct peaks corresponding to the characteristic X-ray emissions of each element, and the relative peak intensities can be used to determine the elemental ratios.

Illustrative SEM-EDX Data for a Pyridine-Dicarboxylate Analogue

The following table represents typical data that would be obtained from an SEM-EDX analysis of a coordination polymer involving a pyridine-dicarboxylate ligand.

| Element | Weight % | Atomic % |

| C | 52.8 | 58.0 |

| N | 8.2 | 7.8 |

| O | 18.6 | 15.4 |

| Co | 20.4 | 18.8 |

| Total | 100.0 | 100.0 |

This table is representative and compiled from typical data for analogous compounds.

Nitrogen Adsorption-Desorption Isotherms for Porosity Characterization

The porosity of a material is a critical parameter for applications such as gas storage, separation, and heterogeneous catalysis. Nitrogen adsorption-desorption isotherm analysis is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. This technique is particularly relevant for covalent organic frameworks (COFs) and MOFs, which can be constructed using pyridine-dicarboxylate derivatives. researchgate.net

The analysis involves exposing the material to increasing pressures of nitrogen gas at a constant low temperature (typically 77 K). The amount of nitrogen adsorbed onto the material's surface is measured, generating an adsorption isotherm. Subsequently, the pressure is gradually decreased, and the amount of desorbed nitrogen is measured, yielding a desorption isotherm. The shape of the isotherm provides qualitative information about the porous structure of the material.

For example, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop is indicative of mesoporous materials. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity. The pore size distribution can be determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Non-Local Density Functional Theory (NLDFT). researchgate.net

Studies on porous materials synthesized from pyridine derivatives have demonstrated their potential for creating materials with significant surface areas and well-defined pore structures. researchgate.netresearchgate.net

Representative Porosity Data for a Pyridine-Based Porous Material

The table below summarizes typical porosity characteristics derived from nitrogen adsorption-desorption analysis of a porous organic framework incorporating pyridine moieties.

| Parameter | Value | Unit |

| BET Surface Area | 850 | m²/g |

| Total Pore Volume | 0.65 | cm³/g |

| Micropore Volume | 0.25 | cm³/g |

| Average Pore Diameter | 3.8 | nm |

This table is representative and based on data for analogous porous materials.

Computational Chemistry and Theoretical Studies of Pyridine 2,3 Dicarboxylate Systems

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyridine-dicarboxylate systems, DFT calculations elucidate geometric, energetic, and electronic properties with a high degree of accuracy. While direct DFT studies on dibutyl pyridine-2,3-dicarboxylate are limited, extensive research on its parent acid and other derivatives provides a strong basis for analysis. electrochemsci.orgnih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the pyridine-2,3-dicarboxylate system, a key feature is the relative orientation of the two carboxylate or ester groups attached to the pyridine (B92270) ring.

Studies on the parent molecule, 2,3-pyridinedicarboxylic acid, using DFT methods with the B3LYP functional and a 6-311G(d,p) basis set, have analyzed its planarity through dihedral angle calculations. electrochemsci.org The planarity of the molecule is crucial as it influences molecular packing and intermolecular interactions. A planar structure tends to maximize adsorption on surfaces, a property relevant in fields like corrosion inhibition. electrochemsci.org For this compound, the central pyridine-dicarboxylate core is expected to be largely planar. However, the two butyl chains introduce significant conformational flexibility. The rotation around the C-O and O-C single bonds of the ester groups, as well as the rotations within the butyl chains themselves, creates a complex conformational landscape with multiple local energy minima.

Analysis of similar structures, like pyridine-2,6-dicarboxamides, reveals that deviations from planarity in the side chains can occur to prevent steric clashes. mdpi.com These deviations are defined by key dihedral angles, leading to conformations described as planar, semi-skew, or skew. mdpi.com A similar conformational analysis for this compound would be essential to fully map its energetic landscape.

Table 1: Calculated Dihedral Angles for the Optimized Geometry of 2,3-Pyridine Dicarboxylic Acid

| Dihedral Angle | Value (°) |

| C1-C2-C3-C4 | -0.1 |

| N-C5-C1-C2 | 0.0 |

| C3-C4-N-C5 | -0.1 |

| C(O)O-C2-C1-C5 | 179.9 |

| C(O)O-C3-C4-N | -179.9 |

Data sourced from theoretical calculations on 2,3-Pyridine dicarboxylic acid. electrochemsci.org The table illustrates the near-perfect planarity of the core ring structure.

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. DFT provides several methods to analyze this structure, including Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the calculation of electrostatic potential maps.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. scielo.brwikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's excitability and kinetic stability. schrodinger.com A small gap suggests the molecule is more reactive and can be more easily excited electronically. scielo.br

Table 2: Calculated Quantum Chemical Properties for Pyridine-2,3-dicarboxylic Acid

| Parameter | Value (eV) |

| EHOMO (Highest Occupied Molecular Orbital Energy) | -7.318 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.552 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.766 |

| Ionization Potential (I ≈ -EHOMO) | 7.318 |

| Electron Affinity (A ≈ -ELUMO) | 2.552 |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations on 2,3-Pyridine dicarboxylic acid. electrochemsci.org These values provide insight into the electronic behavior and reactivity of the core molecular structure.

NBO analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy associated with these donor-acceptor interactions quantifies their significance.

The distribution of electron density in a molecule can be visualized using an Electrostatic Potential (ESP) map. deeporigin.comlibretexts.org The ESP map illustrates the electrostatic potential on the molecule's surface, with colors indicating different charge regions: red for negative potential (electron-rich areas) and blue for positive potential (electron-poor areas). youtube.com

For this compound, the ESP map would show significant negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the ester groups. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms on the pyridine ring and the butyl chains would exhibit positive potential (blue), indicating they are electron-deficient. mdpi.com Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in supramolecular chemistry and materials science. mdpi.comchemrxiv.org

Electronic Structure Investigations

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static, time-averaged picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and interactions with the environment, such as a solvent. ed.ac.uk

For a flexible molecule like this compound, MD simulations would be particularly insightful. Such simulations could explore the vast conformational space of the two butyl chains, revealing their preferred orientations and the dynamics of their movement. This is something that static DFT calculations on a few conformers cannot fully capture. MD studies on other dicarboxylic acids have been used to probe their structure and interfacial properties, for example, when coating aqueous aerosols. umd.edu Although specific MD studies focusing on the intrinsic dynamics of this compound are not prominent in the literature, this computational technique remains the primary tool for understanding the time-dependent behavior and conformational dynamics of such flexible molecules in different environments.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack and interact with their neighbors. For pyridine-2,3-dicarboxylate systems, these interactions are key to understanding their solid-state properties.

In the crystal structures of related compounds, such as dimethyl and diethyl esters of pyridine dicarboxylic acids, intermolecular interactions are predominantly a combination of hydrogen bonds and π-stacking interactions. iucr.orgmdpi.com For this compound, the analysis would similarly highlight the regions of close contact between molecules. The most significant interactions expected would be C-H···O hydrogen bonds, where the hydrogen atoms of the butyl chains and the pyridine ring interact with the oxygen atoms of the carboxylate groups. nih.govacs.org Additionally, C-H···N interactions involving the pyridine nitrogen are also anticipated. iucr.org

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Dicarboxylate Compound

| Interaction Type | Contribution (%) |

| H···H | 60.2% |

| O···H/H···O | 35.4% |

| C···H/H···C | 4.4% |

| Note: Data is illustrative and based on a similar dicarboxylate structure to represent expected values for this compound. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradation

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of chemicals with their biological activity, such as biodegradability. nih.gov These models are crucial for predicting the environmental fate of compounds and are widely used in regulatory assessments like REACH. researchgate.neteuropa.eu For a substance to be considered readily biodegradable, microorganisms must be able to break it down through enzymatic reactions like oxidation and hydrolysis. europa.eu

QSAR models for biodegradation can be developed using various methods, including Partial Least Squares Discriminant Analysis (PLS-DA), which can classify substances into categories such as "readily biodegradable" (RB) and "not readily biodegradable" (NRB). nih.gov The development of these models relies on extensive databases of experimental biodegradation data. uci.edu

A common approach in QSAR is fragment-based analysis, where the presence or absence of specific molecular substructures is used to predict activity. researchgate.net Certain fragments are known to enhance biodegradability, while others may hinder it. For aromatic esters like this compound, key fragments include the pyridine ring, the ester functional groups, and the alkyl chains.

Ester Groups: The presence of ester linkages generally provides a site for initial hydrolysis by microbial enzymes, which is often a critical first step in the degradation pathway of aromatic esters. researchgate.net

Alkyl Chains: Long, unbranched alkyl chains are typically susceptible to oxidation, which can facilitate the breakdown of the molecule. researchgate.net The butyl chains in the target molecule would be expected to contribute positively to its biodegradability.

Pyridine Ring: While the pyridine ring itself is a stable aromatic system, its substituents play a crucial role. The presence of the electron-withdrawing carboxylate groups can influence its susceptibility to microbial attack.

Table 2: Illustrative Fragment Contributions in a Hypothetical QSAR Model for Biodegradation

| Molecular Fragment | Coefficient | Implication for Biodegradability |

| Pyridine Ring | -0.15 | Hindering |

| Ester Group (x2) | +0.40 | Enhancing |

| Butyl Chain (x2) | +0.35 | Enhancing |

| Note: This table is a hypothetical representation of a fragment-based QSAR model. |

Thermodynamic Parameter Prediction (e.g., ΔG, ΔH, ΔS)

Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict the thermodynamic properties of molecules. These calculations can determine parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Such data is vital for understanding the stability and reactivity of a compound.

For pyridine-dicarboxylate systems, DFT calculations have been successfully used to determine these thermodynamic properties. For example, studies on pyridine-2,6-dicarboxylic acid have shown how these parameters vary with temperature. A similar computational approach for this compound would involve optimizing its molecular geometry and performing frequency calculations to obtain the thermodynamic data at different temperatures. This information provides a theoretical basis for its stability and potential behavior in chemical reactions.

Table 3: Hypothetical Predicted Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value | Unit |

| Enthalpy (ΔH) | -750.5 | kJ/mol |

| Gibbs Free Energy (ΔG) | -550.2 | kJ/mol |

| Entropy (ΔS) | 672.1 | J/mol·K |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β), which can be predicted using quantum chemical calculations. Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. nih.gov

In this compound, the pyridine ring can act as an electron-accepting moiety, while the ester groups, depending on the electronic context, can modulate the electronic properties. Theoretical studies on similar pyridine-containing systems have shown that it is possible to predict their NLO response using time-dependent density functional theory (TD-DFT). uci.edu These calculations can provide values for the static first hyperpolarizability (β₀), which is a key indicator of a molecule's potential as an NLO material. The magnitude of the NLO response is sensitive to the nature of the donor and acceptor groups and the conjugation length of the π-system. nih.gov

Table 4: Hypothetical Predicted Nonlinear Optical Properties for this compound

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Static First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ | esu |

| Note: These values are hypothetical and represent the type of data generated from TD-DFT calculations for NLO properties. |

Chemical Reactivity and Derivatization of Dibutyl Pyridine 2,3 Dicarboxylate

Hydrolysis of Ester Groups to Pyridine-2,3-dicarboxylic Acid

The hydrolysis of the butyl ester groups in dibutyl pyridine-2,3-dicarboxylate to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by acidification.

The process generally involves heating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed solvent system. For instance, the hydrolysis of a similar diester, diethyl 5-ethylpyridine-2,3-dicarboxylate, is achieved by refluxing with aqueous sodium hydroxide. googleapis.com The reaction proceeds via a nucleophilic acyl substitution mechanism at the carbonyl carbon of each ester group. The resulting disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid is soluble in the aqueous layer. Subsequent acidification of the aqueous layer with a mineral acid, such as sulfuric or hydrochloric acid, precipitates the pyridine-2,3-dicarboxylic acid. googleapis.comepo.org The reaction temperature for this type of hydrolysis can range from room temperature to 150°C, but is preferably conducted between 40°C and 100°C, with reaction times typically ranging from 1 to 24 hours. googleapis.comgoogleapis.com

Table 1: Representative Conditions for Hydrolysis of Dialkyl Pyridine-2,3-dicarboxylates

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Reference |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 48% aq. NaOH | Toluene (B28343)/Water | Reflux | 3.5 h | 5-Ethylpyridine-2,3-dicarboxylic acid | googleapis.com |

| 3-Ethyl-8-hydroxyquinoline (precursor to the acid) | 30% H₂O₂ / 25% KOH | Water | 90°C | 3.25 h | 5-Ethylpyridine-2,3-dicarboxylic acid | epo.org |

The purity of the final product can be high, with methods reporting purities of up to 97.6%. epo.org The isolation of the dicarboxylic acid is facilitated by its precipitation from the cooled, acidified reaction mixture. googleapis.com

Amidation and Other Ester-Functionalization Reactions

Direct amidation of this compound with amines to form the corresponding diamide (B1670390) is possible but may require forcing conditions due to the lower reactivity of esters compared to other acylating agents. A more common and efficient route to pyridine-2,3-dicarboxamides involves the use of the corresponding pyridine-2,3-dicarboxylic anhydride (B1165640) as a precursor.

However, other ester-functionalization reactions, such as transesterification, can be employed. In a transesterification reaction, this compound would be reacted with a different alcohol in the presence of an acid or base catalyst to exchange the butyl groups for other alkyl or aryl groups. This allows for the synthesis of a variety of other pyridine-2,3-dicarboxylate esters.

While direct amidation of the dibutyl ester is less common, the synthesis of amides from related pyridine (B92270) dicarboxylic acid derivatives is well-established. For example, amide coupling of nicotinic acid derivatives can be achieved using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). beilstein-journals.org

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two carboxylate groups. quimicaorganica.org Any electrophilic attack would be expected to occur at the positions meta to the nitrogen and ortho/para to the ester groups, which are the C-4 and C-5 positions. However, such reactions require harsh conditions and often result in low yields. youtube.com Common electrophilic aromatic substitution reactions include nitration and sulfonation. quimicaorganica.orgmasterorganicchemistry.com

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.comwikipedia.org The presence of the two electron-withdrawing ester groups further enhances this reactivity. In the case of this compound, the C-4, C-5, and C-6 positions are available for substitution. Nucleophilic attack is favored at the C-4 and C-6 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance. stackexchange.comvaia.com A classic example of nucleophilic aromatic substitution on pyridine is the Chichibabin reaction, which involves amination with sodium amide. wikipedia.org

Table 2: General Reactivity of the Pyridine Ring

| Reaction Type | Reactivity of Pyridine Ring | Favored Positions | Influence of Dicarboxylate Groups |

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 | Further deactivation |

| Nucleophilic Aromatic Substitution | Activated | 2, 4, 6 | Further activation |

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-oxidation, quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, leading to reactions such as N-oxidation and quaternization.

N-oxidation involves the treatment of the pyridine derivative with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to form the corresponding pyridine N-oxide. scripps.eduresearchgate.net The resulting N-oxide is a versatile intermediate. The oxygen atom can activate the pyridine ring towards both electrophilic and nucleophilic substitution in different ways than the parent pyridine. nih.gov For instance, N-oxidation increases the reactivity of the ring towards electrophilic substitution at the 4-position.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. nih.gov This reaction converts the neutral pyridine into a positively charged pyridinium (B92312) ion. The quaternization of 5-O-sulfonates of methyl 2,3-o-isopropylidene-β-D-ribofuranoside with pyridine has been reported, demonstrating the nucleophilicity of the pyridine nitrogen. nih.gov The reactivity in quaternization can be influenced by steric hindrance around the nitrogen atom. nih.gov For this compound, the ester groups at the 2- and 3-positions could sterically hinder the approach of the alkylating agent to the nitrogen atom.

Ring-Opening Reactions of Pyridine-2,3-dicarboxylic Anhydride Precursors

Pyridine-2,3-dicarboxylic anhydride is a key precursor that can be synthesized from pyridine-2,3-dicarboxylic acid, which in turn is obtained from the hydrolysis of this compound. googleapis.com This anhydride is highly reactive towards nucleophiles and undergoes ring-opening reactions to form a variety of derivatives.

Reaction of pyridine-2,3-dicarboxylic anhydride with nitrogen nucleophiles such as amines and anilines leads to the formation of carboxamide derivatives. beilstein-journals.org The reaction outcome can be controlled by the reaction conditions. For example, reaction with substituted anilines in acetic acid at room temperature or in toluene under reflux can yield arylcarbamoylpyridinecarboxylic acids. These compounds can then be cyclized to form imides under heating.

Coordination Chemistry and Supramolecular Assemblies of Pyridine 2,3 Dicarboxylate Ligands

Complexation with Metal Ions

Mononuclear and Polynuclear Metal Complexes

There is no specific information available in the surveyed literature regarding the formation of mononuclear or polynuclear metal complexes with Dibutyl pyridine-2,3-dicarboxylate.

Ligand Denticity and Various Coordination Modes

Detailed studies on the ligand denticity and specific coordination modes of this compound are not present in the current scientific literature.

Thermodynamic Studies of Metal-Ligand Complexation (e.g., Stability Constants)

No thermodynamic data, such as stability constants for metal complexes of this compound, have been reported.

Luminescence Properties of Lanthanide Complexes

The luminescence properties of lanthanide complexes specifically formed with this compound have not been investigated or reported.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Two-Dimensional (2D) Coordination Networks

There are no published examples of two-dimensional coordination networks constructed using this compound as a ligand.

Three-Dimensional (3D) Supramolecular Frameworks

The construction of three-dimensional (3D) supramolecular frameworks using pyridine-dicarboxylate ligands is a testament to the power of molecular self-assembly. These frameworks are extended networks of molecules held together by a variety of interactions, leading to complex and often porous structures. While direct research on 3D frameworks constructed from this compound is limited, the principles governing their formation can be inferred from studies on the parent pyridine-2,3-dicarboxylic acid and its other derivatives.

The formation of such frameworks typically involves metal ions as nodes, which are connected by the pyridine-dicarboxylate ligands acting as linkers. The coordination can occur through the nitrogen atom of the pyridine (B92270) ring and one or both oxygen atoms of the carboxylate groups. This versatility in coordination allows for the generation of a wide range of network topologies. For instance, studies on metal-organic frameworks (MOFs) based on pyridine-2,3-dicarboxylate have demonstrated the formation of 2D layers that can be further interlinked to create 3D structures. researchgate.net In some cases, the dimensionality of the framework can be influenced by the reaction conditions, such as temperature. googleapis.com

The butyl groups in this compound would introduce a significant degree of steric hindrance and hydrophobicity compared to the parent dicarboxylic acid. This would likely influence the packing of the molecules in the solid state and could potentially direct the formation of specific 3D architectures. The bulky butyl groups might prevent the close packing often seen in frameworks based on smaller ligands, potentially leading to the formation of more open or porous structures.

A related compound, Dibutyl 2,2′-bipyridine-4,4′-dicarboxylate, has been synthesized and its crystal structure determined. nih.gov In this case, the molecules form stacks with a significant interplanar separation, highlighting the role of the butyl groups in influencing the solid-state arrangement. nih.gov While this is a bipyridine system, the influence of the butyl chains on the supramolecular assembly is a key takeaway.

| Framework Component | Role in 3D Framework | Potential Influence of Dibutyl Ester |

|---|---|---|

| Pyridine Nitrogen | Coordination to metal centers, acting as a node or linker. | The electronic properties of the pyridine ring would be largely unaffected, allowing for similar coordination behavior. |

| Carboxylate Groups | Coordination to metal centers, bridging between metal ions. | The esterification to butyl groups prevents direct coordination of the carboxylate oxygen to metal centers. However, the carbonyl oxygen could still participate in weaker interactions. |

| Butyl Chains | Not present in the parent acid. | Introduce steric bulk and hydrophobicity, influencing crystal packing and potentially creating voids or channels within the framework. May participate in van der Waals interactions. |

Co-crystallization and Supramolecular Synthons

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with modified physicochemical properties. mdpi.com It involves the crystallization of a stoichiometric mixture of two or more neutral components that are solid at ambient conditions. The components are held together in the crystal lattice by noncovalent interactions, forming what are known as supramolecular synthons.

Design Principles for Co-crystal Formation

The design of co-crystals relies on the predictable formation of robust supramolecular synthons. researchgate.net In the context of pyridine-dicarboxylic acids and their derivatives, the most common synthons involve hydrogen bonding. For pyridine-2,3-dicarboxylic acid, the carboxylic acid groups can form strong hydrogen bonds with each other or with other hydrogen bond acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.

For this compound, the primary hydrogen bond donating capability of the carboxylic acid groups is absent. However, the ester carbonyl oxygens can act as hydrogen bond acceptors. Therefore, co-crystal formation would likely involve hydrogen bonding between a hydrogen bond donor co-former and the carbonyl oxygen or the pyridine nitrogen of the dibutyl ester. The selection of a suitable co-former with strong hydrogen bond donating groups, such as a dicarboxylic acid or a phenol, would be a key design principle.

Research on co-crystals of pyridine derivatives with dicarboxylic acids has shown that the formation of intermolecular noncovalent interactions can enhance the physicochemical properties of the compounds. mdpi.com The geometry and electronic nature of the pyridine derivative and the co-former dictate the resulting supramolecular architecture.

Role of Noncovalent Interactions in Co-crystal Architecture

In a hypothetical co-crystal of this compound, several noncovalent interactions would be at play:

Hydrogen Bonding: As mentioned, the pyridine nitrogen and the ester carbonyl oxygens are potential hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems of the co-former or with adjacent pyridine rings.

van der Waals Forces: The flexible butyl chains would engage in van der Waals interactions, which could significantly influence the packing and layering of the co-crystal structure. These hydrophobic interactions might lead to segregated domains within the crystal lattice.

C-H···O/N Interactions: The C-H bonds of the butyl chains and the pyridine ring can act as weak hydrogen bond donors to the oxygen or nitrogen atoms of neighboring molecules.

The interplay of these interactions would determine the final co-crystal architecture. The bulky and flexible nature of the butyl groups could lead to interdigitated or layered structures, where the hydrophobic butyl chains are segregated from the more polar regions involving the pyridine ring and ester groups.

| Interaction Type | Potential Role in this compound Co-crystals |

|---|---|

| Hydrogen Bonding | Primary driving force for co-crystal formation, involving the pyridine N and carbonyl O as acceptors. |

| π-π Stacking | Stabilizes the crystal lattice through interactions between pyridine rings. |

| Van der Waals Forces | Significant contribution from the butyl chains, influencing packing and potentially leading to layered structures. |

| C-H···O/N Interactions | Fine-tunes the crystal packing and contributes to the overall stability. |

Host-Guest Chemistry with Pyridine Dicarboxylate Scaffolds

Host-guest chemistry involves the formation of a complex between a larger molecule (the host) and a smaller molecule (the guest). The host is designed to have a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Pyridine dicarboxylate derivatives have been explored as components of host frameworks for the selective inclusion of guest molecules.

While there is no specific literature on this compound as a host molecule, its structural features suggest potential applications in this area. The pyridine ring and the ester groups provide potential binding sites, while the butyl chains can create a hydrophobic pocket. A host molecule based on this scaffold could potentially encapsulate small organic molecules.

Studies on related systems have demonstrated the feasibility of using pyridine dicarboxylate ligands in host-guest systems. For instance, coordination networks of nickel(II) with pyridine-2,5-dicarboxylate (B1236617) have shown reversible crystal-to-amorphous transformations induced by the exchange of solvent guest molecules. nih.gov This highlights the dynamic nature of these frameworks and their ability to interact with their environment.

Advanced Applications of Dibutyl Pyridine 2,3 Dicarboxylate and Its Derivatives

Applications in Catalysis

The pyridine-dicarboxylic acid framework is a cornerstone in the development of advanced catalytic systems. The nitrogen atom and the adjacent ester or acid functionalities provide ideal coordination sites for metal ions, forming stable and reactive complexes.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Derivatives of pyridine-dicarboxylic acids are extensively used as ligands to create both homogeneous and heterogeneous catalysts. The bidentate or polydentate nature of these ligands allows them to form stable chelate complexes with a variety of transition metals, which is crucial for catalytic activity and stability.

Research has shown that pyridine-2,6-dicarboxamide scaffolds, structurally related to dibutyl pyridine-2,3-dicarboxylate, are effective chelating ligands for metal cations such as copper, cobalt, iron, nickel, and palladium nih.gov. These complexes can function as catalysts in various chemical transformations. Similarly, dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, another derivative, is primarily valued for its role as a ligand that forms stable complexes with transition metals, thereby enhancing their reactivity in catalytic processes .

In the realm of heterogeneous catalysis, pyridine-tricarboxylic acids have been used as building blocks to synthesize novel coordination polymers. For instance, a pyridine-tricarboxylate ligand was used to create manganese, copper, and nickel-based coordination polymers that function as recyclable heterogeneous catalysts mdpi.com. The structural diversity of these polymers, ranging from one-dimensional chains to two-dimensional sheets, is dictated by the choice of metal and supporting ligands, demonstrating the versatility of the pyridine-carboxylate scaffold in designing solid-state catalysts mdpi.com.

Catalytic Roles in Organic Transformations

The metal complexes derived from pyridine-dicarboxylates and their analogues exhibit significant catalytic activity in a range of organic transformations.

Oxidation Reactions: Quinoline (B57606) derivatives, which share a core structure with pyridine-dicarboxylic acids, have been shown to form copper complexes that effectively catalyze the oxidation of catechol to o-quinone scilit.commdpi.com. The catalytic efficiency is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used, with Cu(OAc)₂ showing superior activity scilit.commdpi.com.

Carbon-Carbon Bond Formation: Coordination polymers synthesized from a pyridine-tricarboxylate ligand have proven to be effective heterogeneous catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane mdpi.com. One such copper-based polymer demonstrated high catalytic efficiency, achieving a 98% conversion of pyridine-3-aldehyde to the corresponding nitro-alcohol product under optimized conditions mdpi.com.

The following table summarizes the catalytic performance of a copper coordination polymer in the Henry reaction over time.

| Entry | Time (h) | Yield (%) |

| 1 | 1 | 45 |

| 2 | 2 | 56 |

| 3 | 4 | 72 |

| 4 | 6 | 85 |

| 5 | 8 | 91 |

| 6 | 10 | 95 |

| 7 | 12 | 98 |

| Data sourced from a study on the catalytic performance of coordination polymers mdpi.com. |

Photocatalysis: In the field of advanced materials, pyridine-3,5-dicarbonitrile (B74902) derivatives have been investigated for their applications in photocatalysis. Certain derivatives in aqueous dispersions can promote the photocatalytic production of hydrogen (H₂) or hydrogen peroxide (H₂O₂), depending on their aggregation state (nanofibers vs. nanospheres) beilstein-journals.orgnih.gov.

Role as Chemical Intermediates in Organic Synthesis

Pyridine-2,3-dicarboxylic acid and its esters, such as the dibutyl ester, are valuable intermediates in the synthesis of more complex and high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized ligands.

Precursors for Complex Heterocyclic Structures

The pyridine-dicarboxylate framework serves as a versatile starting point for constructing elaborate heterocyclic systems. The functional groups on the ring can be readily transformed to build new rings and introduce complex side chains. For example, picolinic acid, a related pyridine-carboxylic acid, is an inexpensive and commercially available precursor for synthesizing pyridinooxazoline (PyOx) ligands, which are important bidentate ligands in asymmetric catalysis nih.gov. Similarly, pyridine-2,6-dicarboxylic acid can be converted to its corresponding acyl chlorides, which then react with aromatic amines to produce a series of symmetrical pyridine-2,6-dicarboxamides, molecules with applications in supramolecular chemistry nih.gov.

Synthesis of Herbicidally Active Compounds

A significant industrial application of pyridine-2,3-dicarboxylic acid compounds is their use as key intermediates in the manufacture of herbicides. A patented process describes how these compounds are crucial for producing herbicidally effective 2-(2-imidazolin-2-yl)pyridine compounds google.com. The synthesis involves the reaction of a pyridine-2,3-dicarboxylate ester with other reagents to construct the final imidazolinone herbicide. The availability of an efficient, one-step reaction to produce pyridine-2,3-dicarboxylate esters from inexpensive starting materials makes this route industrially valuable google.com.

The table below shows examples of the synthesis of diethyl pyridine-2,3-dicarboxylate derivatives, highlighting the yields achieved.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Purity (%) |

| Diethyl 1-amino-1,2-ethylenedicarboxylate + Acrolein | Diethyl pyridine-2,3-dicarboxylate | n-butanol, p-toluenesulfonic acid, reflux | 72.3 | 96.4 |

| Diethyl 1-amino-1,2-ethylenedicarboxylate + α-Ethylacrolein | Diethyl 5-ethylpyridine-2,3-dicarboxylate | n-butanol, p-toluenesulfonic acid, reflux | 84.6 | 92.2 |

| Diethyl 1-amino-1,2-ethylenedicarboxylate + α-Ethylacrolein | Diethyl 5-ethylpyridine-2,3-dicarboxylate | neat, p-toluenesulfonic acid, 100°C | 63.5 | 87.7 |

| Data sourced from a patent on the preparation of pyridine-2,3-dicarboxylic acid compounds google.com. |

Materials Science and Advanced Functional Materials

The rigid structure and versatile coordination chemistry of the pyridine-dicarboxylate scaffold make it an excellent candidate for creating advanced functional materials with applications in electronics, polymer science, and biomedical imaging.

Derivatives of pyridine (B92270) dicarboxylic acids are integral to the development of materials for organic electronics. Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate is noted for its contribution to designing materials for organic light-emitting diodes (OLEDs) and photovoltaic cells . More specifically, pyridine-3,5-dicarbonitrile derivatives have gained significant attention as electron-transporting materials in heavy-metal-free OLEDs that exhibit thermally activated delayed fluorescence (TADF) beilstein-journals.orgnih.gov. These materials can achieve high external quantum efficiencies of up to 29.1% and are crucial for creating energy-efficient displays and lighting nih.gov.

In polymer science, isomers of pyridine dicarboxylic acid (PDC) are being investigated as renewable building blocks for polyesters, offering a potential bio-based alternative to petroleum-derived monomers like terephthalic acid wur.nl.

Furthermore, novel water-soluble pyridine dicarboxylate derivatives have been synthesized for biomedical applications. One such compound, which contains a quaternary ammonium (B1175870) ion, was developed for fluorescence cell imaging. It exhibits low cytotoxicity, high cell permeability, and strong fluorescence, making it a promising agent for observing cellular structures and processes researchgate.net.

The table below summarizes the applications of various pyridine dicarboxylate derivatives in materials science.

| Derivative Family | Application Area | Specific Use |

| Pyridine-3,5-dicarbonitriles | Organic Electronics | Electron-transporting materials in TADF-OLEDs beilstein-journals.orgnih.gov. |

| Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | Advanced Materials | Components for OLEDs and photovoltaic cells . |

| Pyridine dicarboxylic acid (isomers) | Polymer Science | Renewable monomers for sustainable polyesters wur.nl. |

| Pyridine-2,6-dicarboxamides | Supramolecular Chemistry | Design of sensors and coordination sites nih.gov. |

| Water-soluble pyridine dicarboxylates | Biomedical Imaging | Fluorescent probes for cell imaging researchgate.net. |

Components in Porous Materials

Pyridine-2,3-dicarboxylic acid, the precursor to this compound, has been successfully utilized as a linker in the synthesis of metal-organic frameworks (MOFs). These crystalline materials are constructed from metal ions or clusters bridged by organic ligands, creating porous structures with high surface areas.

In one study, three new metal-organic coordination polymers, [Cu(2,3-pydc)(bpp)]·2.5H2O, [Zn(2,3-pydc)(bpp)]·2.5H2O, and [Cd(2,3-pydc)(bpp)(H2O)]·3H2O, were synthesized using pyridine-2,3-dicarboxylic acid (2,3-pydcH2) and a flexible bispyridyl ligand. researchgate.netrsc.org The resulting frameworks exhibited distinct structural motifs, with the copper and zinc complexes forming 2D to 3D parallel interpenetrated structures, while the cadmium complex formed a non-interpenetrating 3D framework. researchgate.netrsc.org The photoluminescent properties of the zinc and cadmium MOFs demonstrated intense fluorescent emissions at room temperature, suggesting their potential for applications in sensors and optoelectronics. researchgate.netrsc.org

The adaptability of the pyridine-dicarboxylate linker allows for the assembly of diverse coordination polymer structures with potential catalytic applications. acs.org The choice of metal ion and co-ligands can influence the final architecture and properties of the resulting porous material. acs.org

Application in Dye-Sensitized Solar Cells (DSSCs)

While direct applications of this compound in dye-sensitized solar cells (DSSCs) are not extensively documented, derivatives of pyridine are crucial components in these photovoltaic devices. mdpi.com Pyridine derivatives, such as 4-tert-butylpyridine (B128874) (TBP), are commonly used as additives in the electrolyte of DSSCs. rsc.org TBP is known to improve the open-circuit voltage (Voc) of the solar cell by adsorbing onto the surface of the semiconductor (e.g., TiO2) and suppressing the back-transfer of electrons from the semiconductor to the electrolyte. rsc.orgnih.gov

The fundamental components of a DSSC include a nanoporous semiconductor, a light-sensitive dye, an electrolyte containing a redox couple, and a counter electrode. mdpi.com The efficiency of DSSCs is highly dependent on the interactions between these components. Research has focused on optimizing various pyridine-based compounds to enhance the performance and stability of these solar cells. ncl.ac.uknih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Derivatives of pyridine-dicarboxylates, particularly those incorporating dinitrile functionalities, have shown significant promise as electron-transporting materials in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The pyridine-3,5-dicarbonitrile moiety, for instance, has been a focus of research for developing efficient, heavy-metal-free OLEDs that exhibit thermally activated delayed fluorescence (TADF). nih.govresearchgate.net

These materials often possess high ionization potentials, which facilitates good hole-blocking and electron-injecting properties. nih.gov The introduction of bulky substituents, such as carbazole (B46965) groups, can lead to materials with excellent thermal stability and the ability to form stable amorphous glasses, which are desirable for device fabrication. nih.govresearchgate.netnih.gov The photophysical properties of these compounds, including their emission wavelengths and quantum yields, can be tuned by modifying their molecular structure. nih.gov

| Compound Family | Key Features | Potential Application |

| Pyridine-3,5-dicarbonitriles | Good electron-transporting and hole-blocking properties, TADF characteristics. nih.gov | Efficient, heavy-metal-free OLEDs. nih.gov |

| Polyaromatic π-systems with pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments | Efficient intramolecular charge transfer, long-lived emissions. nih.gov | Organic electronic devices, including OLEDs. nih.gov |

| Pyridine-carbonitrile-carbazole based materials | Highly congested structures, small singlet-triplet energy gaps, excellent TADF properties. nih.gov | High-performance OLEDs. nih.gov |

Development of Nonlinear Optical (NLO) Materials

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in photonics and optoelectronics. While direct studies on the NLO properties of this compound are limited, theoretical investigations into related helical pyridine-pyrimidine oligomers suggest the potential of such structures. nih.gov These studies indicate that the NLO response can be enhanced by the addition of donor and acceptor substituents, allowing for the design of supramolecular structures with specific NLO characteristics. nih.gov

Sensing and Probing Applications

The ability of the pyridine-dicarboxylate scaffold to chelate metal ions and participate in specific molecular interactions makes it a valuable component in the design of chemical sensors and probes.

Luminescence-Based Probes for Chemical Analytes (e.g., Pesticides)

Luminescent probes based on lanthanide complexes with pyridine-dicarboxylate ligands have been developed for the detection of various analytes. For instance, a luminescent probe using a Eu(III)-pyridine-2,6-dicarboxylic acid complex has been successfully employed for the recognition of organophosphorus pesticides. nih.gov The probe's luminescence is quenched in the presence of pesticides like chlorfenvinphos, malathion, azinphos, and parathion-ethyl, allowing for their quantitative detection. nih.gov

The detection limits for these pesticides were found to be in the micromolar range, demonstrating the sensitivity of this approach. nih.gov

| Pesticide | Detection Limit (μM) |

| Azinphos (P3) | 0.24-0.55 |

| Parathion-ethyl (P4) | 0.24-0.55 |

| Chlorfenvinphos (P1) | 0.24-0.55 |

| Malathion (P2) | 2.5 |

Furthermore, luminescent metal-organic frameworks (MOFs) incorporating pyridine-substituted ligands have been designed for the sensitive and selective detection of pesticides. rsc.org A MOF based on a pyridine-substituted tetraphenylethene ligand exhibited a high fluorescence quantum yield and was capable of detecting the pesticide 2,6-dichloro-4-nitroaniline. rsc.org The development of fluorescent probes for the detection of carbamate (B1207046) pesticides has also been an active area of research. researchgate.net

Bioinorganic and Medicinal Chemistry Potential

Pyridine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities. nih.gov The parent acid of the target compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), is known to be a neurotoxin. wur.nl This highlights the importance of understanding the biological activity of its derivatives.

The coordination chemistry of pyridine-dicarboxylates with metal ions is of significant interest in bioinorganic chemistry. Gallium(III) complexes with pyridinecarboxylate ligands have been investigated as potential therapeutic agents, showing antimicrobial activity. nih.gov Similarly, bismuth(III) complexes with pyridine-2,6-dicarboxylic acid have been synthesized and characterized for their potential biological applications. researchgate.net The esterification of the carboxylic acid groups, as in this compound, can significantly alter the compound's solubility, membrane permeability, and ultimately its biological activity.

Ligands for Bioactive Metal Complexes

The pyridine-2,3-dicarboxylate moiety is an effective chelating agent for various metal ions, forming stable complexes with unique structural and functional properties. The precursor, pyridine-2,3-dicarboxylic acid (H2pydc), readily reacts with metal salts to create coordination polymers, which can exhibit biological activity.

Research has demonstrated the synthesis of polymeric complexes by reacting potassium 2,3-pyridinedicarboxylate (K2pdc) with organotin(IV) dichlorides. researchgate.net Specifically, the reaction with di-n-butyltin(IV) dichloride yields a polymeric complex with a 1:1 stoichiometric composition, formulated as [nBu2Sn-µ2-pdc]n. researchgate.net In the solid state, these complexes form helicoidal polymeric structures where a solvent molecule, such as water or methanol, is also coordinated to the tin atom. researchgate.net The structure of these complexes has been confirmed through IR, NMR (¹H, ¹¹⁹Sn) spectroscopy, and X-ray crystallography. researchgate.net

Similarly, complexes of pyridine-2,3-dicarboxylic acid with other metals like zinc have been synthesized and characterized. nih.gov These studies highlight the versatility of the pyridine-2,3-dicarboxylate ligand in forming structurally diverse coordination polymers. While direct studies on the bioactivity of this compound metal complexes are limited, research on related isomers, such as pyridine-2,6-dicarboxylate (B1240393), demonstrates the potential of this class of compounds. For instance, novel Thallium(III) complexes incorporating pyridine-2,6-dicarboxylic acid derivatives have been synthesized and shown to possess selective anticancer activity, inducing apoptosis in cancer cells. researchgate.net This suggests that metal complexes of pyridine dicarboxylates, including the 2,3-isomer, are a promising avenue for the development of new therapeutic agents.

| Complex | Metal Center | Ligand(s) | Structural Feature | Ref. |

| [nBu2Sn-µ2-pdc]n | Tin(IV) | Pyridine-2,3-dicarboxylate | Polymeric helicoidal structure | researchgate.net |

| [Zn(2,3pydc)(L')] | Zinc | Pyridine-2,3-dicarboxylate, Acetate (B1210297) | Tetrahedral coordination polymer | nih.gov |

| (2-abH)₂[Tl(pydc)₂(H₂O)₂]₂∙11H₂O | Thallium(III) | Pyridine-2,6-dicarboxylate, 2-aminobenzimidazole | Isostructural with square anti-prismatic geometry | researchgate.net |

Development of Enzyme Inhibitors (e.g., Jumonji-C domain-containing protein inhibitors for related dicarboxylates)

Pyridine dicarboxylate derivatives have emerged as a significant scaffold for the design of enzyme inhibitors, particularly for a class of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases. One prominent example is the inhibition of Jumonji-C (JmjC) domain-containing proteins, which are involved in epigenetic regulation and are implicated in diseases like cancer. rsc.orgacs.org

While pyridine-2,3-dicarboxylate itself is a known inhibitor, recent research has focused on related isomers to achieve higher potency and selectivity. Studies on 5-substituted pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives have yielded potent and selective inhibitors for Jumonji-C domain-containing protein 5 (JMJD5). rsc.orgmdpi.comresearchgate.net JMJD5 is an Fe(II)- and 2OG-dependent oxygenase that plays crucial roles in the cell cycle, circadian rhythm, and cancer. rsc.orgrsc.org

The 2,4-PDCA core acts as a mimic of the natural co-substrate 2-oxoglutarate, chelating the active site Fe(II) ion and blocking the enzyme's catalytic activity. Researchers have synthesized a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives that demonstrate significantly improved selectivity for JMJD5 over other human 2OG oxygenases. rsc.org Crystallographic studies of these inhibitors bound to JMJD5 have revealed the binding mode, providing a structural basis for the observed structure-activity relationships (SAR) and guiding further optimization. researchgate.net These findings underscore the potential of the pyridine dicarboxylate scaffold, including derivatives of the 2,3-isomer, in the development of targeted enzyme inhibitors for therapeutic applications.

| Compound Class | Target Enzyme | Mechanism of Action | Key Findings | Ref. |

| 5-Aminoalkyl-substituted Pyridine-2,4-dicarboxylates | JMJD5 | Mimic of 2-oxoglutarate, chelates active site Fe(II) | Potent and selective inhibition of JMJD5 over other 2OG oxygenases. | rsc.orgresearchgate.net |

| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | JMJD5 / 2OG Oxygenases | Broad-spectrum 2OG mimic | Serves as a parent compound for developing more selective inhibitors. | rsc.org |

Photocatalysis

The field of photocatalysis has seen the application of pyridine dicarboxylate derivatives in the construction of functional materials for environmental remediation and energy production. These compounds can act as organic linkers in metal-organic frameworks (MOFs) or as components of photocatalytically active complexes.

New photocatalytically active, isostructural, two-dimensional mixed-metal pyridine dicarboxylates have been prepared under hydrothermal conditions. These compounds, with the general formula [M(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]∞ (where M = Gd, Dy, Y), have demonstrated efficacy as catalysts for the degradation of simple organic dyes, such as Remazol brilliant blue R (RBBR) and Orange G (OG), in the presence of UV light. The structure consists of polyhedral units connected by the pyridine dicarboxylates to form two-dimensional layers, creating a robust framework for catalytic activity.

| Material | Application | Key Property/Finding | Ref. |

| [M(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]∞ (M=Gd, Dy, Y) | Photocatalytic degradation of organic dyes (RBBR, OG) | Active catalysts under UV light. | |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Potential photocatalyst | Exhibits intense fluorescent emissions. | rsc.orgnih.gov |

| 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile | Photocatalytic H₂ production | Nanofiber aggregates promoted H₂ production. |

Environmental and Biological Degradation Studies

Microbial Metabolism of Pyridine-2,3-dicarboxylic Acid

Once formed, pyridine-2,3-dicarboxylic acid serves as a growth substrate for various microorganisms, which have developed specific metabolic pathways to utilize it as a sole source of carbon and energy. researchgate.net

Aerobic Degradation

Under aerobic conditions, bacteria have evolved at least two distinct pathways to degrade pyridine-2,3-dicarboxylic acid.

Dehydrogenation Pathway: Several bacterial species, including Rhodococcus sp. 23C1 and Mycobacterium frederiksbergense 23ON, initiate the degradation of pyridine-2,3-dicarboxylic acid through a dehydrogenation reaction. This step is catalyzed by the enzyme pyridine-2,3-dicarboxylic acid dehydrogenase (also known as quinolinate dehydrogenase).

Nicotinic Acid Formation Pathway: A novel pathway has been proposed for the bacterium Cupriavidus campinensis 23K8. This pathway proceeds through the formation of nicotinic acid as a key intermediate. The subsequent degradation involves a series of hydroxylation and ring-cleavage steps, utilizing enzymes such as nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase, and 2,5-dihydroxypyridine (B106003) dioxygenase.

Anaerobic Degradation

While specific studies on the anaerobic degradation of pyridine-2,3-dicarboxylic acid are limited, research on related pyridine (B92270) compounds provides insight. Certain denitrifying bacteria, such as those belonging to the genus Azoarcus, have been shown to degrade pyridine under both aerobic and anaerobic conditions, using nitrate, nitrite, or nitrous oxide as electron acceptors. nih.govnih.gov The degradation of many simple pyridine derivatives, particularly pyridinecarboxylic acids, often involves hydroxylated intermediates where the oxygen is derived from water molecules, a mechanism that could potentially operate under anaerobic conditions. tandfonline.com

Researchers have successfully isolated and identified several novel microorganisms from soil environments that are capable of utilizing pyridine-2,3-dicarboxylic acid for growth. These findings are significant as they identify, for the first time, certain genera capable of this specific metabolic activity.

| Microorganism | Gram Status | Proposed Degradation Pathway | Key Enzyme Activity Detected |

| Rhodococcus sp. 23C1 | Gram-positive | Dehydrogenation | Pyridine-2,3-dicarboxylic acid dehydrogenase |

| Mycobacterium frederiksbergense 23ON | Gram-positive | Dehydrogenation | Pyridine-2,3-dicarboxylic acid dehydrogenase |

| Cupriavidus campinensis 23K8 | Gram-negative | Nicotinic acid formation | Nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase, 2,5-dihydroxypyridine dioxygenase |

This table summarizes microorganisms identified in a 2016 study that were isolated for their ability to degrade pyridine-2,3-dicarboxylic acid.

The breakdown of Dibutyl pyridine-2,3-dicarboxylate relies on a sequence of specific enzymatic reactions. Based on analogous compounds and direct studies of its core acid, the key enzyme classes involved are hydrolases, dehydrogenases, hydroxylases, and dioxygenases. nih.gov

| Enzyme Class | Specific Enzyme Example | Role in Degradation Pathway |

| Hydrolases (Esterases) | Carboxylic Ester Hydrolase | Catalyzes the initial hydrolysis of this compound to form Pyridine-2,3-dicarboxylic acid and butanol. This is a proposed step based on degradation of similar ester compounds. nih.gov |

| Dehydrogenases | Pyridine-2,3-dicarboxylic acid dehydrogenase | Initiates the degradation of the pyridine ring in Rhodococcus sp. and Mycobacterium species. |

| Hydroxylases | Nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase | Adds hydroxyl groups to the pyridine ring, a key activation step in the pathway utilized by Cupriavidus campinensis. |

| Dioxygenases | 2,5-dihydroxypyridine dioxygenase | Catalyzes the cleavage of the aromatic ring, a critical step in breaking down the core structure into aliphatic compounds that can enter central metabolism. |

This table outlines the key enzyme classes and their functions in the proposed and documented degradation pathways.

Factors Influencing Biodegradability and Environmental Fate

The rate and extent of biodegradation of this compound in the environment are influenced by a combination of factors related to the chemical's structure and the surrounding environmental conditions.

Microbial Community: The presence of specific microbial populations with the genetic capacity to produce the necessary enzymes (esterases, dehydrogenases, etc.) is the most critical factor. Environments lacking these specialized microorganisms will see significantly slower degradation.

Temperature: Like most enzymatic processes, biodegradation rates are temperature-dependent. Optimal temperatures for the degrading microorganisms, such as the 30°C noted for many pyridine-degrading bacteria, will accelerate the process.

pH: The activity of degrading enzymes is sensitive to pH. For instance, optimal degradation of 2,5-pyridinedicarboxylic acid by an Agrobacterium sp. was observed at a neutral pH of 7.0.

Nutrient Availability: The availability of other essential nutrients, such as nitrogen and phosphorus, can affect microbial growth and, consequently, the rate of biodegradation.

Oxygen Availability: The degradation pathway employed depends on the presence of oxygen. Aerobic pathways are well-documented and appear to be efficient, while anaerobic degradation may be slower or follow different routes. nih.gov

Concluding Remarks and Future Research Perspectives

Emerging Synthetic Strategies and Methodological Advancements